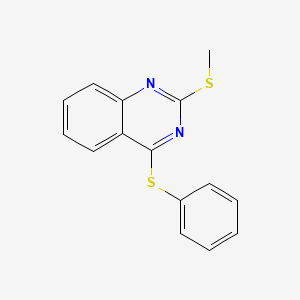

2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived through systematic substitution rules. The quinazoline core (a bicyclic system comprising two fused six-membered aromatic rings) serves as the parent structure. The numbering begins at the nitrogen atom in position 1, with sulfanyl groups (-S-) attached at positions 2 and 4. The substituents are further specified as methyl (at position 2) and phenyl (at position 4), adhering to the priority order of functional groups. This nomenclature ensures unambiguous identification across chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₂N₂S₂ reflects the compound’s composition: 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms. The molecular weight, calculated as 284.4 g/mol , is consistent with the sum of atomic masses (carbon: 12.01 g/mol, hydrogen: 1.008 g/mol, nitrogen: 14.01 g/mol, sulfur: 32.07 g/mol). This value aligns with high-resolution mass spectrometry predictions for compounds of this class, though experimental validation is required for absolute confirmation.

Spectroscopic Characterization (NMR, IR, MS)

While the provided sources lack experimental spectroscopic data for this specific compound, general principles for quinazoline derivatives can be extrapolated. Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal distinct signals for the aromatic protons of the quinazoline core (δ 7.5–8.5 ppm) and the phenyl group (δ 6.5–7.5 ppm). The methylsulfanyl group (-S-CH₃) would produce a singlet near δ 2.5 ppm for the methyl protons.

Infrared (IR) spectroscopy would exhibit stretches characteristic of C-S bonds (600–700 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹). The absence of strong carbonyl or hydroxyl absorptions would confirm the lack of ketone or alcohol functional groups.

Mass spectrometry (MS) in electron ionization mode would likely show a molecular ion peak at m/z 284.4, with fragmentation patterns arising from cleavage of the C-S bonds or loss of the phenylsulfanyl group (-S-C₆H₅).

Crystallographic Studies and Conformational Analysis

No crystallographic data for this compound is available in the provided sources. However, computational models predict a planar quinazoline core with dihedral angles between the sulfanyl substituents and the aromatic system. The methylsulfanyl group at position 2 and phenylsulfanyl group at position 4 likely adopt orientations perpendicular to the quinazoline plane to minimize steric hindrance. Single-crystal X-ray diffraction would be required to confirm these predictions and elucidate packing interactions in the solid state.

Computational Chemistry Predictions (SMILES, InChI, 3D Modeling)

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3 , encoding the quinazoline core and sulfanyl substituents. The International Chemical Identifier (InChI) is InChI=1S/C15H12N2S2/c1-18-14-11-7-3-4-8-12(11)16-15(17-14)19-13-9-5-2-6-10-13/h2-10H,1H3 , providing a standardized representation for database searches.

Three-dimensional modeling, as depicted in PubChem’s interactive conformer, suggests moderate polarity due to the electronegative sulfur and nitrogen atoms. The molecule exhibits a polar surface area of approximately 70 Ų, indicative of potential bioavailability in drug discovery contexts. Density functional theory (DFT) calculations could further optimize the geometry and predict electronic properties such as HOMO-LUMO gaps.

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-phenylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQDUVMGYXEQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with methylsulfanyl and phenylsulfanyl reagents in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to established chemotherapeutic agents like colchicine.

- Case Study : A study demonstrated that derivatives of quinazoline achieved IC50 values as low as 0.1 μM against cancer cell lines such as A549 (lung), HCT116 (colon), and HeLa (cervical) cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 0.1 |

| This compound | HCT116 (Colon) | 0.2 |

| This compound | HeLa (Cervical) | 0.3 |

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been extensively studied, showing promising results against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antibacterial action is often linked to the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis. Optimization of substituents on the quinazoline ring has led to compounds with enhanced selectivity and potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| This compound | Enterococcus faecalis | 4 |

| This compound | Streptococcus pneumoniae | 1 |

Antifungal Activity

Research has indicated that quinazoline derivatives exhibit antifungal properties as well. These compounds have been evaluated for their effectiveness against various fungal strains.

- Case Study : In vitro studies demonstrated that certain quinazoline derivatives showed significant inhibition against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline and Analogues

Key Comparative Insights:

Structural Variations and Molecular Interactions: Dihedral Angles: this compound’s planar conformation (inferred from analogues like 4-methylsulfanyl-2-phenylquinazoline ) contrasts with non-planar derivatives such as 2-(4-chlorophenyl)-4-phenyldihydroquinazoline (84.97° dihedral angle), which disrupts π-π stacking and alters crystal packing . Hydrogen Bonding: Unlike the title compound, 2-(4-chlorophenyl)-4-phenyldihydroquinazoline exhibits N–H∙∙∙N hydrogen bonds, enhancing crystal cohesion .

Synthetic Routes: Thioether Introduction: The 2- and 4-sulfanyl groups in the title compound are likely installed via nucleophilic substitution, as seen in 4-methylsulfanyl-2-phenylquinazoline (using iodomethane and KOH) . Morpholine Derivatives: 2-(Methylsulfanyl)-4-morpholinoquinazoline replaces the phenylsulfanyl group with a morpholine ring, requiring amine coupling reagents (e.g., Lawesson’s reagent) .

Biological Activity: CA Inhibition: The dual thioether groups in the title compound may confer superior CA IX/XII selectivity compared to mono-thioether analogues like 4-methylsulfanyl-2-phenylquinazoline, where the phenyl group primarily contributes to lipophilicity . Anticancer Potential: Chlorophenyl-substituted derivatives (e.g., 2-(4-chlorophenyl)-4-phenyldihydroquinazoline) show tyrosine kinase inhibition, a mechanism absent in sulfur-rich quinazolines .

Physicochemical Properties: Solubility: Morpholine-substituted derivatives (e.g., 2-(methylsulfanyl)-4-morpholinoquinazoline) exhibit improved aqueous solubility compared to the title compound’s hydrophobic profile . Stability: The low HOMO-LUMO gap of thioether-containing quinazolines (~3–4 eV) suggests higher stability than propargyl- or chlorophenyl-substituted analogues, which may exhibit reactivity (e.g., propargyl click chemistry) .

Biologische Aktivität

2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline is a compound within the quinazoline family, characterized by its unique structural features that include both methylsulfanyl and phenylsulfanyl groups. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its molecular formula is C15H12N2S2, with a molecular weight of approximately 284.4 g/mol. The incorporation of sulfur in its structure is believed to enhance its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aniline derivatives with carbon disulfide, followed by cyclization to form the quinazoline ring. The introduction of the methylsulfanyl and phenylsulfanyl groups can be achieved through alkylation or arylation reactions using suitable reagents under controlled conditions.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. Its mechanism appears to involve interactions with various biological targets, particularly kinases involved in cancer pathways. Interaction studies often utilize techniques such as surface plasmon resonance or molecular docking simulations to evaluate binding affinities.

Key Findings:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound may operate through similar mechanisms .

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase and activate apoptotic pathways, including caspase-3 activation .

Comparative Analysis with Other Quinazoline Derivatives

A comparative analysis reveals that this compound shares structural similarities with other known bioactive quinazoline derivatives, which are also recognized for their anticancer activities. The following table summarizes some related compounds:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| This compound | Quinazoline core with methyl and phenyl sulfides | Potential anticancer agent |

| Gefitinib | Quinazoline derivative | Cancer treatment |

| Erlotinib | Quinazoline derivative | Cancer treatment |

| Vandetanib | Quinazoline derivative | Tumor angiogenesis inhibition |

The unique combination of sulfur-containing groups in this compound may enhance its biological activity compared to these other derivatives.

Case Studies

Several case studies have highlighted the biological effects of quinazoline derivatives similar to this compound:

- Study on Antiproliferative Activity : A study demonstrated that certain quinazoline derivatives showed significant antiproliferative effects against various cancer cell lines, indicating a potential for therapeutic application in oncology .

- Molecular Docking Studies : Research involving molecular docking has provided insights into the binding affinities of quinazoline derivatives to specific protein targets associated with cancer progression, suggesting avenues for further exploration in drug design .

- In Vivo Evaluation : In vivo studies have shown that some quinazoline compounds exhibit higher potency against tumors compared to established treatments, suggesting that this compound could be a viable candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-(methylsulfanyl)-4-(phenylsulfanyl)quinazoline and its derivatives?

The synthesis typically involves lithiation of precursor quinazoline compounds followed by reaction with electrophiles. For example, lithiation of 2-methyl-4-(methylsulfanyl)quinazoline with n-butyllithium at −78°C in THF, followed by benzaldehyde addition, yields derivatives in high yields (~83%) . Alternative routes start from anthranilic acid derivatives, with sulfur analogs formed via ring closure of N-benzoylaminoanthranilamides . Solvent selection (e.g., ethyl acetate/diethyl ether mixtures) and nitrogen atmospheres are critical for crystallization .

Q. How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles. For example, studies report mean C–C bond lengths of 0.002–0.004 Å and R factors of 0.039–0.050, indicating high accuracy . Hydrogen atoms are typically modeled using riding constraints, with Uiso(H) set to 1.2–1.5×Ueq of the parent atom .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and sulfur incorporation. For example, methylsulfanyl groups exhibit distinct shifts at ~2.5 ppm (<sup>1</sup>H) and 12–15 ppm (<sup>13</sup>C) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

- FT-IR : Stretching vibrations for C–S (600–700 cm⁻¹) and aromatic C–C (1450–1600 cm⁻¹) bonds are diagnostic .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and natural bond orbitals (NBO). For quinazoline derivatives, HOMO-LUMO gaps (~4–5 eV) suggest moderate reactivity, while MEP maps highlight nucleophilic/electrophilic sites . Molecular docking studies (e.g., with AutoDock Vina) assess binding affinities to biological targets, such as diuretic or anticancer receptors, using PASS software for activity prediction .

Q. What strategies resolve contradictions in synthetic yields or biological activity data?

- Yield discrepancies : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, varying the electrophile (e.g., benzaldehyde vs. nitroaromatics) alters yields from 69% to 89% .

- Biological variability : Use in silico-in vivo correlation (IVIVC) models. PASS-predicted diuretic activity in triazine derivatives aligns with in vivo assays, reducing experimental iterations .

Q. How are crystallographic refinement parameters (e.g., R factors) validated for structural accuracy?

SHELXL refinement employs least-squares minimization to minimize R1 and wR2 values. For high-resolution data (d-spacing < 0.8 Å), R factors <0.05 are achievable. Twinning or disorder (e.g., in methyl groups) increases R values, requiring TWIN or PART commands in SHELXL . Cross-validation with Hirshfeld surface analysis detects weak interactions (e.g., C–H···π) that influence packing .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

- In silico : PASS software predicts acute toxicity classes (e.g., "low-toxic" for LD50 > 2000 mg/kg) .

- In vivo : Rodent models evaluate organ-specific toxicity (e.g., renal/hepatic function markers) after dose escalation. For example, triazine derivatives show no significant histopathology at 500 mg/kg doses .

Methodological Considerations

- Synthetic Challenges : Air-sensitive intermediates (e.g., lithiated quinazolines) require strict inert conditions .

- Crystallization : Solvent polarity (e.g., ethyl acetate/ether ratios) must balance solubility and nucleation rates .

- Data Reproducibility : Report refinement parameters (R factors, data-to-parameter ratios) and deposit CIF files in repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.